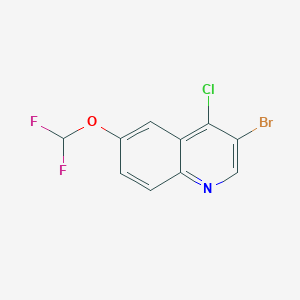

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline

Description

Properties

IUPAC Name |

3-bromo-4-chloro-6-(difluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClF2NO/c11-7-4-15-8-2-1-5(16-10(13)14)3-6(8)9(7)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWRXOAMQUNJDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Quinoline Derivatives

Methodology:

The initial step involves halogenation of quinoline derivatives, typically using halogenating agents such as phosphorus tribromide (PBr₃), phosphorus trichloride (PCl₃), or N-bromosuccinimide (NBS). These reagents facilitate selective substitution at the 3- and 4-positions.

- Liu Kun et al. demonstrated that using PCl₃ in reflux conditions effectively chlorinated quinoline derivatives at the 4-position, followed by bromination at the 3-position using NBS.

- The process involves initial formation of a chlorinated intermediate, which is subsequently brominated under controlled conditions to prevent over-halogenation.

Introduction of the Difluoromethoxy Group

Methodology:

The difluoromethoxy group at the 6-position is introduced via nucleophilic substitution or via a diazotization route, followed by fluorinated reagent addition.

- A prominent method involves the use of difluoromethylating reagents such as difluoromethyl bromide or difluoromethyl sulfonates, reacting with hydroxylated quinoline intermediates under basic conditions.

- Alternatively, the use of electrophilic fluorinating agents like diethylaminosulfur trifluoride (DAST) enables the conversion of suitable precursors into the difluoromethoxy derivative with high regioselectivity.

Multi-step Synthesis Pathway

- A notable synthesis involves starting from 4-bromoaniline, which undergoes a series of reactions including cyclization, halogenation, and substitution to yield the target compound.

- The process typically involves five steps: cyclization, halogenation, substitution, and functional group modifications, with reaction conditions optimized for yield and purity.

Industrial-Scale Synthesis Considerations

- Continuous flow reactors are increasingly employed to enhance reaction control, reduce by-products, and improve safety.

- Reaction parameters such as temperature, reagent concentration, and reaction time are optimized based on kinetic studies to maximize yield.

Environmental and Cost Factors:

- Use of greener reagents and solvents, such as ethanol or ethyl acetate, reduces environmental impact.

- Reaction steps are designed to minimize waste and energy consumption, aligning with green chemistry principles.

Data Table Summarizing Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinoline derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: The compound is used in the development of new agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-(difluoromethoxy)quinoline involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity to enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Halogenated Quinolines

Table 2: Reactivity Comparison

Biological Activity

3-Bromo-4-chloro-6-(difluoromethoxy)quinoline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Formula : C10H6BrClF2N

- Molecular Weight : 292.52 g/mol

- Structure : The compound features a quinoline core with bromine, chlorine, and difluoromethoxy substituents, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can lead to inhibition of specific pathways involved in disease processes such as cancer and microbial infections.

- Enzyme Inhibition : The compound may inhibit key enzymes that are involved in the metabolism of drugs or the biosynthesis of essential biomolecules.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentrations (MICs) : In related studies, quinoline derivatives have shown promising MIC values against Candida albicans and other microbial strains. For example:

| Compound | MIC (µg/mL) |

|---|---|

| BQ-01 | 0.8 |

| BQ-02 | 12.5 |

| BQ-03 | 0.8 |

| BQ-04 | 1.6 |

| BQ-05 | 0.8 |

| BQ-06 | 0.4 |

| BQ-07 | 0.4 |

| BQ-08 | 0.4 |

These results indicate that compounds with similar structures to this compound may also possess potent antifungal activity.

Anticancer Properties

Quinoline derivatives have been investigated for their anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Cell Line Studies : Various studies have reported that quinoline derivatives can significantly reduce cell viability in cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

- In Vivo Studies : Animal models have shown that these compounds can suppress tumor growth and metastasis, suggesting their potential as therapeutic agents in oncology.

Case Study 1: Antifungal Activity

A study published in PMC investigated the antifungal properties of pyrrolo[1,2-a]quinoline derivatives, revealing that certain analogues exhibited strong binding affinities to fungal proteins compared to standard antifungal treatments like fluconazole. The findings suggest that modifications in the quinoline structure can enhance antifungal efficacy .

Case Study 2: Anticancer Activity

Research on quinoline derivatives has indicated their potential in targeting cancer cells through multiple pathways. For instance, a study highlighted the ability of these compounds to inhibit specific kinases involved in cancer progression, demonstrating their versatility as anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.